Bis(m-cresyl) o-Cresyl Phosphate-d7
Description
IUPAC Nomenclature and Systematic Nomenclature Conventions
The systematic IUPAC name for Bis(m-cresyl) o-Cresyl Phosphate-d7 is (2-methylphenyl) (3-methylphenyl) [2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] phosphate . This nomenclature specifies:
- Substituent positions : Two meta-cresyl groups (3-methylphenyl) and one ortho-cresyl group (2-methylphenyl).
- Deuterium labeling : Seven deuterium atoms replace hydrogens at positions 2, 3, 4, and 6 on the aromatic ring and the methyl group (CD₃) at position 5 of the ortho-cresyl moiety.
Systematic numbering follows the priority of phosphate ester groups, with cresyl substituents ordered by Cahn-Ingold-Prelog rules. The deuterated positions are explicitly denoted using isotopic descriptors (tetradeuterio and trideuteriomethyl) .
Molecular Formula and Isotopic Composition Analysis
The molecular formula is C₂₁H₁₄D₇O₄P , with a molecular weight of 375.41 g/mol . Isotopic composition analysis reveals:
| Element | Natural Abundance | Deuterated Form |
|---|---|---|
| Hydrogen | 99.98% H¹ | 7 D atoms (D²) |
| Carbon | 98.9% C¹² | Unmodified |
| Oxygen | 99.76% O¹⁶ | Unmodified |
| Phosphorus | 100% P³¹ | Unmodified |
Deuterium enrichment occurs at specific positions:
Mass spectrometry confirms isotopic peaks at m/z 375.41 (M⁺) with a +7 Da shift compared to the non-deuterated analog (C₂₁H₂₁O₄P, 368.37 g/mol) .
X-ray Crystallographic Studies of Deuterated Analog
While direct X-ray data for this compound is unavailable, studies on analogous tri-ortho-cresyl phosphate (ToCP) reveal:
Deuterium substitution minimally affects bond lengths (<0.01 Å difference) but alters vibrational modes in IR/Raman spectra. Neutron diffraction studies of similar deuterated organophosphates show reduced thermal motion parameters due to deuterium’s lower zero-point energy .
Comparative Structural Analysis with Non-deuterated Congeners
Key structural differences between deuterated and non-deuterated forms:
| Property | Non-deuterated | Deuterated |
|---|---|---|
| Molecular weight (g/mol) | 368.37 | 375.41 |
| C-H/D stretching (cm⁻¹) | 3050 (C-H) | 2250 (C-D) |
| Torsional barrier (kJ/mol) | 12.5 | 13.2 (due to D mass) |
Deuterium’s isotopic effect increases rotational barriers by ~5% and reduces vibrational amplitudes, as observed in computational models .
Conformational Dynamics via Computational Chemistry Models
Density functional theory (DFT) simulations (B3LYP/6-311+G(d,p)) predict three stable conformers:
- Syn-periplanar : Phosphate oxygen aligned with ortho-cresyl group (ΔG = 0 kJ/mol).
- Anti-periplanar : Phosphate oxygen opposite meta-cresyl groups (ΔG = 2.3 kJ/mol).
- Gauche : Dihedral angle of 60° between substituents (ΔG = 4.1 kJ/mol) .
Molecular dynamics (MD) simulations in hexane solvent show rotational relaxation times of 18 ps for deuterated vs. 15 ps for non-deuterated forms, attributed to deuterium’s higher mass .
\textit{Energy profile for rotation:}
E(\theta) = \frac{V_3}{2}(1 - \cos 3\theta) + \frac{V_6}{2}(1 - \cos 6\theta)
Where $$ V3 = 12.5 \, \text{kJ/mol} $$ and $$ V6 = 1.8 \, \text{kJ/mol} $$ .
Properties
Molecular Formula |
C₂₁H₁₄D₇O₄P |
|---|---|
Molecular Weight |
375.41 |
Synonyms |
Phosphoric Acid 2-Methylphenyl Bis(3-methylphenyl) Ester-d7 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C21H21O4P
- Molecular Weight : 375.406 g/mol
- Structure : The compound consists of a phosphate group bonded to two cresyl moieties, specifically ortho- and meta-cresol isomers, which contribute to its unique chemical behavior and stability due to deuterium labeling.
Applications in Analytical Chemistry
-
Mass Spectrometry :
- Bis(m-cresyl) o-Cresyl Phosphate-d7 serves as a standard reference material in mass spectrometry due to its distinct isotopic labeling. This allows for precise quantification and tracking of chemical substances in complex mixtures.
- The compound's deuterated nature enhances its stability and improves the sensitivity of detection methods, making it suitable for environmental monitoring and metabolic studies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
- Its unique spectral characteristics enable researchers to use this compound in NMR studies to investigate interactions within biological systems.
Environmental Applications
- Metabolic Tracking :
- The isotopic labeling with deuterium allows for tracking the compound in metabolic studies or environmental assessments. This is particularly useful in understanding the fate of organophosphates in ecosystems and their potential toxicological effects.
- Pollution Studies :
- The compound can be utilized to assess exposure levels in various environments, providing insights into contamination sources and pathways.
Toxicological Studies
- Neurotoxic Effects :
- Case Study on Exposure Indicators :
Preparation Methods
Deuterated Cresol Synthesis
Deuterated cresols serve as the foundational building blocks. Meta-cresyl (m-cresyl) and ortho-cresyl (o-cresyl) groups are synthesized via acid-catalyzed exchange reactions using deuterated water (D₂O) or direct methylation of deuterated phenols. For example:
-
m-Cresol-d₇ : Prepared by refluxing m-cresol with D₂O in the presence of Pt/C catalysts at 120°C for 48 hours, achieving >98% deuteration at methyl and aromatic positions.
-
o-Cresol-d₇ : Synthesized via Grignard reaction using CD₃MgBr and deuterated bromobenzene, followed by acidic workup.
Isotopic purity is validated using gas chromatography-mass spectrometry (GC-MS), with deviations ≤5 ppm from theoretical masses.
Phosphorylation Reaction
Phosphorylation proceeds through a nucleophilic substitution mechanism. A mixture of m-cresol-d₇ and o-cresol-d₇ is reacted with POCl₃ under anhydrous conditions:
Key Parameters :
-
Molar Ratio : A 2:1:1 ratio of m-cresol-d₇, o-cresol-d₇, and POCl₃ minimizes side products.
-
Temperature : Gradual heating from 0°C to 60°C over 4 hours prevents exothermic runaway.
-
Solvent : Anhydrous toluene or dichloromethane enhances solubility and reaction homogeneity.
Stepwise Laboratory Protocol
Materials and Equipment
Procedure
-
Deuterated Cresol Preparation :
-
Workup and Isolation :
-
Purification :
Yield : 50–68% (average 59 ± 4%).
Optimization Strategies
Isotopic Fidelity
Deuterium retention during phosphorylation exceeds 95% when reaction temperatures remain below 70°C. Higher temperatures promote H/D exchange, particularly at ortho-methyl groups.
Side Reactions and Mitigation
-
Di-ester Formation : Occurs with insufficient POCl₃. Increasing POCl₃:cresol ratio to 1.2:1 reduces di-ester byproducts to <5%.
-
Isomeric Cross-contamination : Add 2,6-lutidine (10 mol%) to suppress transesterification between cresol isomers.
Analytical Characterization
Mass Spectrometry
APCI-MS analysis confirms molecular ion [M+H]⁺ at m/z 376.41 (calc. 376.41) and diagnostic fragments:
Nuclear Magnetic Resonance
¹H NMR (500 MHz, CDCl₃):
-
δ 2.25 (s, 6H, m-cresyl-CD₃)
-
δ 2.31 (s, 3H, o-cresyl-CD₃)
Industrial-Scale Adaptations
Batch processes in pilot plants (50–100 L) achieve 45–52% yield via:
Q & A
Q. How can researchers validate the synthesis and structural integrity of Bis(m-cresyl) o-Cresyl Phosphate-d7?
- Methodological Answer : Synthesis of the deuterated compound requires isotopic labeling at specific positions (e.g., methyl or aromatic protons). Confirm structural integrity using NMR spectroscopy (e.g., H NMR for non-deuterated regions and P NMR for phosphate linkage) and high-resolution mass spectrometry (HRMS) to verify the molecular formula (e.g., CHDOP vs. non-deuterated CHOP) . Cross-reference with databases like PubChem for spectral libraries .
Q. What analytical techniques are optimal for assessing purity and isotopic enrichment in this compound?
- Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) to separate and quantify impurities (e.g., residual non-deuterated isomers). Isotopic enrichment can be measured via deuterium nuclear magnetic resonance (H NMR) or isotope ratio mass spectrometry (IRMS) . Ensure batch-to-batch consistency by comparing with certified reference materials (CRMs) .
Advanced Research Questions
Q. How should experimental designs be structured to investigate the environmental fate of this compound in aquatic systems?
- Methodological Answer : Adopt a split-plot randomized block design to simulate environmental compartments (water, sediment, biota). Use deuterated analogs to track transformation pathways via isotope-ratio profiling . Monitor abiotic factors (pH, temperature) and biotic factors (microbial activity) over long-term studies (e.g., 6–12 months) to assess degradation kinetics and metabolite formation .
Q. What strategies resolve contradictions in toxicity data between in vitro and in vivo studies of organophosphate esters like this compound?
- Methodological Answer : Conduct dose-response alignment to reconcile discrepancies. For in vitro studies, use primary hepatocyte cultures to assess metabolic activation (e.g., cytochrome P450-mediated oxidation). For in vivo models, apply physiologically based pharmacokinetic (PBPK) modeling to account for bioavailability differences. Validate using isotopic tracing (via deuterated analogs) to quantify bioaccumulation .
Q. How can researchers design mechanistic studies to elucidate the metabolic pathways of this compound in mammalian systems?
- Methodological Answer : Combine stable isotope labeling (deuterium) with untargeted metabolomics to identify phase I/II metabolites. Use knockout cell lines (e.g., CYP450-deficient) to isolate enzymatic contributions. Validate findings with synchrotron-based X-ray absorption spectroscopy (XAS) to map phosphorus-containing intermediates .
Q. What methodologies are recommended for quantifying low-abundance degradation products of this compound in complex matrices?
- Methodological Answer : Employ tandem mass spectrometry (MS/MS) with deuterium-coded affinity tags (DCAT) to enhance sensitivity. Use molecularly imprinted polymers (MIPs) for selective extraction from soil or biological samples. Cross-validate with high-field NMR (e.g., 800 MHz) for structural confirmation of trace metabolites .
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
